molecular formula C18H17NO4S B2772960 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one CAS No. 1025281-03-1

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one

Cat. No. B2772960
CAS RN: 1025281-03-1
M. Wt: 343.4
InChI Key: BGEJGDCSVREPPW-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one (4-APBS) is an organic compound containing two aromatic rings and two ester groups. It is a derivative of the amino acid phenylalanine and is commonly used in scientific research applications. 4-APBS is a versatile compound due to its ability to bind to proteins and other molecules, making it an excellent tool for studying protein-protein and protein-ligand interactions. In addition, 4-APBS has been used in a variety of biochemical and physiological studies, and its use as a fluorescent probe in microscopy has been widely reported.

Scientific Research Applications

Crystal Structure Analysis

The compound "4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one" has been a subject of structural and crystallographic studies to understand its molecular conformation and interactions. In a study by Fotsing et al. (2006), the crystal structure of a closely related compound, Z-2-Amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one, was analyzed, revealing its orthorhombic crystallization and the formation of a polymeric structure through intermolecular hydrogen bonding between nitrogen hydrogen atoms and the oxygen atoms of the sulfone, as well as the NH2 hydrogen atoms and the carbonyl groups (Fotsing et al., 2006).

Hydrogen Bond Studies

The synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and their characterization through various spectroscopic techniques provided insights into the formation of intra- and intermolecular hydrogen bonds. The molecular structure was further confirmed by X-ray crystallography, highlighting the significance of electronic behavior in these hydrogen bonds (Romero & Margarita, 2008).

Synthesis of Tetrahydroisoquinolines

The synthesis of tetrahydroisoquinolines through intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions was explored by Craig et al. (1992). This study showcased the versatility of (phenylsulfinyl)ethene in organic synthesis, particularly in generating complex nitrogen-containing heterocycles (Craig et al., 1992).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. The antimicrobial activities of these new sulfone derivatives were assessed, revealing that some derivatives showed activity exceeding that of reference drugs. Interestingly, derivatives with one sulfone group were found to be more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

properties

IUPAC Name

(Z)-4-(4-acetylanilino)-3-(benzenesulfonyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-13(20)15-8-10-16(11-9-15)19-12-18(14(2)21)24(22,23)17-6-4-3-5-7-17/h3-12,19H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEJGDCSVREPPW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one

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